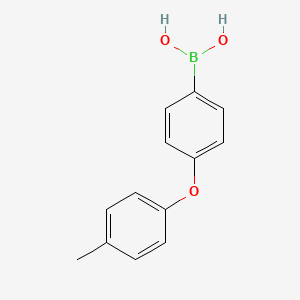

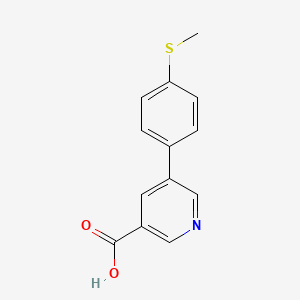

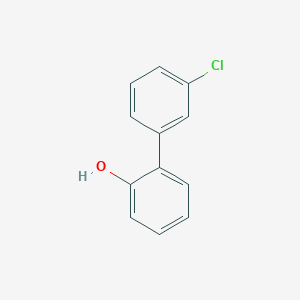

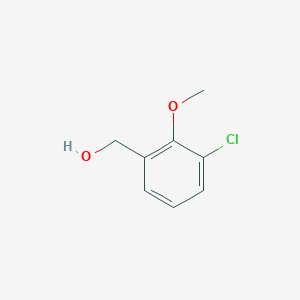

4-(p-Tolyloxy)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Boronic acids, including 4-(p-Tolyloxy)phenylboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .Aplicaciones Científicas De Investigación

4-(p-Tolyloxy)phenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including chiral alcohols, amines, and ketones. In addition, this compound has been used in the study of enzyme-catalyzed reactions, such as the synthesis of amides, esters, and thiols. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the modulation of protein-protein interactions.

Mecanismo De Acción

Target of Action

4-(p-Tolyloxy)phenylboronic acid, a derivative of phenylboronic acid, is known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The compound has been used in the design of a robust delivery vector of the CRISPR-Cas9 system, showing great tumor-targeting performance .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, forming reversible complexes. This interaction is particularly significant in the presence of cis-diol containing molecules . The compound’s ability to form these complexes is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the targets it interacts with. For instance, in the context of CRISPR-Cas9 delivery, the compound can affect the pathways related to gene editing . .

Pharmacokinetics

Phenylboronic acid, the parent compound of this compound, has been studied for its pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its targets and the nature of its interactions. In the context of CRISPR-Cas9 delivery, the compound can facilitate gene editing, leading to changes at the molecular and cellular levels . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between the compound and its targets . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and the presence of other substances in the environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-(p-Tolyloxy)phenylboronic acid in laboratory experiments has a variety of advantages and limitations. One of the main advantages of using this compound is its versatility; it can be used in a variety of scientific research applications. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is relatively expensive, and it can be difficult to obtain in large quantities.

Direcciones Futuras

There are a variety of potential future directions for the use of 4-(p-Tolyloxy)phenylboronic acid in scientific research. One potential direction is the use of this compound in the study of enzyme-catalyzed reactions, such as the synthesis of amides, esters, and thiols. Another potential direction is the use of this compound in the study of biochemical and physiological processes, such as the regulation of gene expression and the modulation of protein-protein interactions. Finally, this compound could be used in the development of novel compounds, such as chiral alcohols, amines, and ketones.

Métodos De Síntesis

4-(p-Tolyloxy)phenylboronic acid can be synthesized using a variety of methods. One of the most commonly used methods is the direct reaction of p-toluenesulfonic acid with 4-bromophenol in the presence of potassium carbonate. This reaction yields this compound in high yields. Other methods of synthesis include the reaction of p-toluenesulfonic acid with 4-chlorophenol in the presence of potassium carbonate, and the reaction of p-toluenesulfonic acid with 4-fluorophenol in the presence of potassium carbonate.

Safety and Hazards

Propiedades

IUPAC Name |

[4-(4-methylphenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBNVRIPFXSBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)

![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)